N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040663-30-6
VCID: VC11957101
InChI: InChI=1S/C14H12ClNO5/c1-19-11-4-3-8(15)5-9(11)16-14(18)12-6-10(17)13(20-2)7-21-12/h3-7H,1-2H3,(H,16,18)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC
Molecular Formula: C14H12ClNO5
Molecular Weight: 309.70 g/mol

N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1040663-30-6

Cat. No.: VC11957101

Molecular Formula: C14H12ClNO5

Molecular Weight: 309.70 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide - 1040663-30-6

Specification

CAS No. 1040663-30-6
Molecular Formula C14H12ClNO5
Molecular Weight 309.70 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Standard InChI InChI=1S/C14H12ClNO5/c1-19-11-4-3-8(15)5-9(11)16-14(18)12-6-10(17)13(20-2)7-21-12/h3-7H,1-2H3,(H,16,18)
Standard InChI Key PUUMABRFZMQRNY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C(=CO2)OC

Introduction

IUPAC Name

The IUPAC name for the compound is N-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide.

Molecular Formula

The molecular formula is C13H10ClNO4, indicating the presence of:

  • Carbon (C): 13 atoms

  • Hydrogen (H): 10 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 4 atoms

Molecular Weight

The molecular weight is approximately 279.68 g/mol, calculated based on its elemental composition.

Structural Features

This compound consists of:

  • A pyran ring fused with a carboxamide group.

  • A methoxy group (-OCH3) attached to the pyran ring.

  • A phenyl group substituted with a chlorine atom at the 5th position and a methoxy group at the 2nd position.

General Synthesis

The synthesis of this compound typically involves:

  • Reacting a chlorinated aromatic amine with a methoxy-substituted pyran derivative.

  • Employing standard amide bond-forming reactions, such as coupling agents like carbodiimides or acid chlorides.

Derivatives

Similar compounds with structural modifications in the phenyl or pyran moieties have been synthesized for various applications, particularly in medicinal chemistry.

Pharmacological Applications

Compounds with similar structures are often explored for their biological activities, including:

  • Anti-inflammatory properties due to the presence of amide and aromatic groups.

  • Antioxidant activities linked to methoxy substitutions on aromatic rings.

  • Potential anticancer properties, as pyran derivatives are known to interact with cellular pathways.

Material Science

Pyran-based compounds are also investigated for their optical and electronic properties, making them candidates for material science applications.

Spectroscopic Analysis

Standard techniques used to characterize this compound include:

  • NMR Spectroscopy: To confirm the placement of methoxy and chloro groups.

  • Mass Spectrometry: For molecular weight determination.

  • IR Spectroscopy: To identify functional groups like amides (C=O stretch) and ethers (C-O stretch).

Comparative Analysis

PropertyN-(5-chloro-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamideRelated Pyran Derivatives
Molecular Weight279.68 g/molVaries depending on substitutions
Functional GroupsAmide, Methoxy, ChloroSimilar but may include hydroxyl/alkyl
Biological ActivityPotential anti-inflammatory/anticancerWidely studied in medicinal chemistry

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